1-Methyl-2-pentylcyclohexane

Description

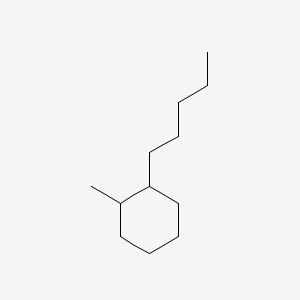

Structure

2D Structure

3D Structure

Properties

CAS No. |

54411-01-7 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

1-methyl-2-pentylcyclohexane |

InChI |

InChI=1S/C12H24/c1-3-4-5-9-12-10-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3 |

InChI Key |

NBAUUOZAFSUJPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCCCC1C |

Origin of Product |

United States |

Contextualization Within the Field of Alkylcyclohexane Chemistry

Alkylcyclohexanes are a class of saturated hydrocarbons that have one or more alkyl groups attached to a cyclohexane (B81311) ring. The study of these compounds is foundational to organic chemistry, providing deep insights into the structure, stability, and reactivity of cyclic systems. The cyclohexane ring is not planar but exists predominantly in a strain-free chair conformation. libretexts.org The positions of substituents on this ring, whether axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring), have profound effects on the molecule's properties. slideshare.netmvpsvktcollege.ac.in

1-Methyl-2-pentylcyclohexane, with its two different alkyl substituents, presents a more complex case than simpler monosubstituted or symmetrically disubstituted cyclohexanes. Its study allows for a nuanced exploration of the interplay between different steric demands and their influence on conformational preferences.

Stereochemical Investigations of 1 Methyl 2 Pentylcyclohexane

Theoretical Framework of Stereoisomerism in Disubstituted Cyclohexanes

The stereoisomerism of 1-Methyl-2-pentylcyclohexane is governed by the principles that apply to 1,2-disubstituted cyclohexanes. The cyclohexane (B81311) ring is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain. The positions of the methyl and pentyl groups on this ring system give rise to a rich variety of stereoisomers.

Detailed Analysis of cis- andtrans-Geometric Isomers

Geometric isomerism in this compound arises from the relative orientation of the methyl and pentyl groups with respect to the plane of the cyclohexane ring. This leads to the existence of cis and trans isomers, which are diastereomers of each other and cannot be interconverted without breaking chemical bonds. nih.gov

In the cis -isomer , both the methyl and pentyl groups are on the same side of the cyclohexane ring. nih.gov When considering the more stable chair conformations, one substituent will be in an axial position and the other in an equatorial position (axial-equatorial or a,e). A ring flip will convert the axial group to equatorial and the equatorial group to axial (equatorial-axial or e,a). ucla.edulookchem.com Because the pentyl group is significantly bulkier than the methyl group, it will preferentially occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. Therefore, the most stable conformation of cis-1-Methyl-2-pentylcyclohexane is the one where the large pentyl group is equatorial and the smaller methyl group is axial.

In the trans -isomer , the methyl and pentyl groups are on opposite sides of the ring. nih.gov This arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (diequatorial or e,e) and another where both are in axial positions (diaxial or a,a). ucla.edulookchem.com The diequatorial conformation is substantially more stable as it avoids the significant steric strain associated with 1,3-diaxial interactions that destabilize the diaxial conformer. nih.govu-tokyo.ac.jp Consequently, trans-1-Methyl-2-pentylcyclohexane exists almost exclusively in the diequatorial conformation.

Identification and Characterization of Chiral Centers and Enantiomeric Possibilities

Chirality in a molecule originates from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different groups. nih.govresearchgate.net In this compound, both the carbon atom bearing the methyl group (C-1) and the carbon atom bearing the pentyl group (C-2) are chiral centers.

C-1 is bonded to a methyl group, a hydrogen atom, the C-2 of the ring, and the C-6 of the ring.

C-2 is bonded to a pentyl group, a hydrogen atom, the C-1 of the ring, and the C-3 of the ring.

Since the molecule has two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2^n rule, where n is the number of chiral centers. For this compound, this would be 2^2 = 4 stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other that have identical physical properties except for their interaction with plane-polarized light. nih.gov

The trans -isomer is chiral and exists as a pair of enantiomers: (1R,2R)-1-Methyl-2-pentylcyclohexane and (1S,2S)-1-Methyl-2-pentylcyclohexane.

The cis -isomer is also chiral and exists as a second pair of enantiomers: (1R,2S)-1-Methyl-2-pentylcyclohexane and (1S,2R)-1-Methyl-2-pentylcyclohexane.

Unlike 1,2-dimethylcyclohexane (B31226) where the cis isomer is a meso compound (achiral due to an internal plane of symmetry), the substituents in this compound (methyl and pentyl) are different. This removes the possibility of a plane of symmetry, rendering the cis isomer chiral and capable of existing as a pair of enantiomers.

Exploration of Diastereomeric Relationships within the Stereoisomeric Set

Diastereomers are stereoisomers that are not mirror images of each other. nih.gov In the context of this compound, any stereoisomer is an enantiomer of its mirror image and a diastereomer of the other two stereoisomers.

The relationships can be summarized as follows:

The cis and trans geometric isomers are diastereomers. nist.gov

(1R,2R)-1-Methyl-2-pentylcyclohexane and (1R,2S)-1-Methyl-2-pentylcyclohexane are diastereomers.

(1R,2R)-1-Methyl-2-pentylcyclohexane and (1S,2R)-1-Methyl-2-pentylcyclohexane are diastereomers.

(1S,2S)-1-Methyl-2-pentylcyclohexane and (1R,2S)-1-Methyl-2-pentylcyclohexane are diastereomers.

(1S,2S)-1-Methyl-2-pentylcyclohexane and (1S,2R)-1-Methyl-2-pentylcyclohexane are diastereomers.

Diastereomers have different physical and chemical properties, which is a key principle exploited in their separation. nih.gov

Interactive Table of Stereoisomer Relationships for this compound

| Stereoisomer | Relationship to (1R,2R) | Relationship to (1S,2S) | Relationship to (1R,2S) | Relationship to (1S,2R) |

| (1R,2R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (1S,2S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (1R,2S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (1S,2R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Methodologies for Stereoisomer Synthesis and Separation

The synthesis and separation of specific stereoisomers of this compound require carefully chosen chemical reactions and purification techniques that can control or distinguish between the different three-dimensional arrangements of the molecule.

Development of Stereoselective and Stereospecific Synthetic Pathways

A common and effective method for the synthesis of 1,2-disubstituted cyclohexanes is the catalytic hydrogenation of a corresponding cyclohexene (B86901). ucla.edu For this compound, this would involve the hydrogenation of 1-methyl-2-pentylcyclohexene. lookchem.comnih.gov

Catalytic hydrogenation is a stereoselective process that involves the syn-addition of two hydrogen atoms across the double bond. masterorganicchemistry.comlibretexts.org The alkene adsorbs onto the surface of a metal catalyst (like platinum or palladium), and both hydrogen atoms are delivered to the same face of the double bond. libretexts.orglumenlearning.com This results in the formation of the cis-isomer as the major product. ucla.edulumenlearning.com

Reaction Scheme: 1-Methyl-2-pentylcyclohexene + H₂ --(Pd/C or PtO₂)--> cis-1-Methyl-2-pentylcyclohexane

While this method is highly stereoselective for the cis product, achieving a stereoselective synthesis of the trans isomer is more challenging and may require multi-step synthetic sequences or different types of reactions, such as those involving nucleophilic substitution with stereochemical control.

Advanced Techniques for Enantiomeric and Diastereomeric Resolution

The separation of the stereoisomers of this compound relies on the differences in their physical properties and interactions.

Diastereomeric Resolution: Since diastereomers have different physical properties (e.g., boiling points, melting points, solubility), they can often be separated by conventional laboratory techniques such as fractional distillation or crystallization. google.com High-performance liquid chromatography (HPLC) on a standard stationary phase can also be effective for separating diastereomers. semanticscholar.org

Enantiomeric Resolution: Enantiomers have identical physical properties in a non-chiral environment, making their separation more complex. Advanced techniques are required to resolve a racemic mixture (a 50:50 mixture of two enantiomers). core.ac.uk

Chiral Chromatography: This is one of the most powerful and widely used methods for separating enantiomers. It involves using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.gov The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov

Enantioselective Inclusion Complexation: This technique involves the use of a chiral host molecule that selectively forms a complex with one enantiomer of the guest molecule (in this case, an enantiomer of this compound). core.ac.uk The resulting diastereomeric complex can then be separated from the uncomplexed enantiomer. Subsequent decomplexation releases the pure enantiomer. core.ac.uk

These advanced resolution techniques are crucial for obtaining stereochemically pure samples of each enantiomer of this compound, which is essential for detailed studies of their individual properties.

Stereochemical Assignment and Characterization Techniques

The presence of two chiral centers in this compound gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: (1R,2R)- and (1S,2S)-1-methyl-2-pentylcyclohexane (the trans isomers), and (1R,2S)- and (1S,2R)-1-methyl-2-pentylcyclohexane (the cis isomers). The cis and trans isomers are diastereomers of each other. The comprehensive stereochemical assignment of these isomers necessitates a combination of chromatographic and spectroscopic techniques.

The separation of the stereoisomers of this compound is a critical first step in their characterization. Due to their similar physical properties, this separation requires chiral recognition mechanisms.

Chiral Gas Chromatography (GC):

Chiral GC is a powerful technique for the separation of volatile enantiomers and diastereomers. For non-functionalized hydrocarbons like this compound, the separation is typically achieved using capillary columns coated with a chiral stationary phase (CSP). Modified cyclodextrins are among the most effective CSPs for this purpose. researchgate.netgcms.cz The enantiorecognition mechanism relies on the transient formation of diastereomeric inclusion complexes between the chiral analyte and the cyclodextrin (B1172386) cavity. researchgate.net The stability of these complexes is influenced by weak intermolecular forces, such as van der Waals interactions, and the steric fit of the analyte within the chiral cavity. researchgate.net

For the this compound isomers, a likely approach would involve a high-resolution capillary GC column with a permethylated or other derivatized β- or γ-cyclodextrin CSP. researchgate.netgcms.cz The separation of the diastereomers (cis vs. trans) is generally achievable on standard non-chiral columns due to differences in their physical properties, but a chiral column would be necessary to resolve the enantiomeric pairs. The elution order would depend on the specific CSP and analytical conditions.

A hypothetical separation of this compound isomers using chiral GC is outlined in the table below.

| Parameter | Typical Condition |

| Column | Fused-silica capillary (e.g., 25-30 m x 0.25 mm) |

| Stationary Phase | Derivatized cyclodextrin (e.g., permethylated β-cyclodextrin) in a polysiloxane matrix |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Oven Program | Temperature gradient (e.g., starting at 40-60 °C with a ramp of 2-5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table represents typical conditions for chiral GC separation of substituted cyclohexanes and is a projection for this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is another essential technique for isomer separation. While standard reversed-phase HPLC can often separate diastereomers, the separation of enantiomers requires a chiral approach. chromforum.org This can be achieved using either a chiral stationary phase or a chiral mobile phase additive. For a non-polar compound like this compound, normal-phase HPLC with a chiral column is often more effective.

CSPs for HPLC are diverse and can be based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The separation mechanism involves differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the CSP. Given the lack of strong interacting functional groups in this compound, separations would rely on steric fit and weaker van der Waals forces.

The quantification of each isomer can be performed by integrating the peak areas from the chromatogram, assuming a suitable detector response for all isomers.

Once the isomers are separated, spectroscopic methods are employed to determine their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative configuration (cis or trans) of the substituents on the cyclohexane ring. The conformation of the ring (chair, boat, or twist-boat) and the axial or equatorial orientation of the methyl and pentyl groups are deduced from the chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons. oup.com

In the stable chair conformation, the coupling constant between adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (2-5 Hz). oup.com By analyzing the multiplicity and coupling constants of the protons on C1 and C2, the relative orientation of the methyl and pentyl groups can be established. For instance, a trans-diaxial arrangement of the C1 and C2 protons would result in a large coupling constant, indicative of a trans relationship between the substituents.

Spectroscopic Methods for Relative and Absolute Configuration Determination

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD))

Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. mgcub.ac.inlibretexts.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. kud.ac.inCircular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. mgcub.ac.in

For a molecule to be amenable to ORD/CD analysis, it must contain a chromophore that absorbs light in an accessible region of the spectrum (typically UV-Vis). Saturated hydrocarbons like this compound lack a traditional chromophore and are transparent in the near-UV range. amrita.edu Consequently, they are expected to show a "plain" ORD curve, which is a smooth curve without peaks or troughs (Cotton effect), simply showing an increase or decrease in rotation with decreasing wavelength. kud.ac.inamrita.edu

While this makes direct CD measurement challenging, the absolute configuration of similar simple chiral molecules has been determined through comparison with standards of known configuration or by derivatizing the molecule to introduce a chromophore. For instance, if a chromophore-containing group were introduced into the pentyl chain, the resulting derivative could be analyzed by CD. The sign of the observed Cotton effect could then be related to the absolute configuration at the stereocenters using empirical rules like the Octant Rule for ketones. amrita.edu

Conformational Analysis of 1 Methyl 2 Pentylcyclohexane

Fundamental Principles of Cyclohexane (B81311) Conformational Isomerism

Cyclohexane and its derivatives are not planar molecules. To avoid the significant angle and eclipsing strains of a flat hexagonal structure, the ring puckers into several non-planar conformations. libretexts.org The study of these three-dimensional shapes and their interconversions is fundamental to understanding the behavior of this important class of organic compounds. wikipedia.org

Detailed Examination of Chair, Boat, and Twist-Boat Conformations

The most stable conformation of cyclohexane is the chair conformation . wikipedia.orgslideshare.net In this arrangement, the carbon-carbon bond angles are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all the hydrogen atoms on adjacent carbons are staggered, which eliminates torsional strain. libretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.org The hydrogen atoms in a chair conformation can be classified into two types: axial and equatorial. Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds are located in the plane of the ring. byjus.comoregonstate.edu

The boat conformation is another possible arrangement. It is formed when two opposite carbon atoms are bent out of the plane of the other four. libretexts.org This conformation is less stable than the chair by about 30 kJ/mol due to two main factors. libretexts.org Firstly, there is significant steric hindrance between the two "flagpole" hydrogen atoms, which are positioned close to each other at the "bow" and "stern" of the boat. libretexts.org Secondly, the hydrogen atoms along the sides of the boat are eclipsed, leading to torsional strain. libretexts.org

A more stable intermediate between the chair and boat forms is the twist-boat (or skew-boat) conformation . This conformation is formed by a slight twisting of the boat structure, which alleviates some of the steric and torsional strain. libretexts.org The flagpole hydrogens move further apart, and the adjacent hydrogens become more staggered. libretexts.org While more stable than the boat, the twist-boat is still about 23 kJ/mol less stable than the chair conformation. libretexts.org The relative energy of these conformations follows the order: chair < twist-boat < boat. wikipedia.org

Kinetics and Thermodynamics of Ring Inversion Processes

At room temperature, cyclohexane conformations are in a state of rapid interconversion, a process known as ring flipping or chair-flipping. wikipedia.orgjove.com During a ring flip, an axial bond becomes equatorial, and an equatorial bond becomes axial. wikipedia.org This process involves passing through several higher-energy intermediate conformations, including the half-chair and the twist-boat. wikipedia.orgoregonstate.edu

The energy barrier for the chair-to-chair interconversion is approximately 10 kcal/mol (about 42 kJ/mol). acs.orgnih.gov The highest energy point on this pathway is the half-chair conformation. wikipedia.org Despite this barrier, the interconversion is rapid at ambient temperatures, with the molecule flipping millions of times per second. This rapid equilibrium is why, in the proton NMR spectrum of cyclohexane at room temperature, all hydrogens appear as a single peak. wikipedia.org

The thermodynamics of this process are governed by the relative free energies of the different conformations. The chair conformation represents the global energy minimum, making it the most populated conformation at equilibrium. wikipedia.org The twist-boat conformation exists as a local energy minimum, while the boat and half-chair are transition states. wikipedia.orgbyjus.com The relative populations of the conformers can be calculated from their free energy differences. For unsubstituted cyclohexane, the two chair forms are identical and thus have equal energy and population. jove.com However, for substituted cyclohexanes, the two chair conformers are often no longer energetically equivalent. jove.compressbooks.pub

Substituent Effects on Cyclohexane Conformation

The presence of substituents on the cyclohexane ring significantly influences the equilibrium between the two chair conformations. The steric bulk of the substituent and its interactions with the rest of the ring determine which conformation is more stable. libretexts.org

Quantitative Assessment of Axial-Equatorial Preferences of Alkyl Groups (Methyl and Pentyl)

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to the more crowded axial position. wikipedia.org This preference is due to unfavorable steric interactions that occur when a substituent is in the axial position. libretexts.org The energy difference between the axial and equatorial conformations is known as the A-value , which is a quantitative measure of the steric bulk of a substituent. wikipedia.orgpharmacy180.com A larger A-value indicates a stronger preference for the equatorial position. fiveable.me

For a methyl group , the A-value is approximately 1.7 kcal/mol (7.1 kJ/mol). masterorganicchemistry.commasterorganicchemistry.com This means that the conformation with the methyl group in the equatorial position is more stable by this amount. This energy difference arises from steric strain between the axial methyl group and the two axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the substituent). jove.compressbooks.pub

The pentyl group , being a larger alkyl group, would also be expected to have a strong preference for the equatorial position. While specific A-values for a pentyl group are less commonly cited than for smaller alkyl groups, the general trend is that as the size of the alkyl group increases, so does its A-value, reflecting increased steric hindrance in the axial position. pressbooks.pub However, the flexibility of the pentyl chain can allow it to adopt conformations that minimize some of this strain, but the preference for the equatorial position remains significant.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| Methyl | 1.70 masterorganicchemistry.com | 7.1 pressbooks.pub |

| Ethyl | 1.75 masterorganicchemistry.com | 7.3 wikipedia.org |

| Isopropyl | 2.15 masterorganicchemistry.com | 9.0 vaia.com |

| tert-Butyl | ~5.0 wikipedia.org | ~21 pressbooks.pub |

Analysis of 1,3-Diaxial Interactions and Steric Hindrance in Disubstituted Cyclohexanes

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction . jove.com This refers to the steric repulsion between an axial substituent and the axial hydrogens (or other substituents) located on the third carbon atoms away from it on the same side of the ring. libretexts.orgfiveable.me These interactions are essentially gauche butane (B89635) interactions. pressbooks.pub An equatorial substituent does not experience these significant 1,3-diaxial repulsions. jove.com

In a 1,2-disubstituted cyclohexane like 1-methyl-2-pentylcyclohexane, the relative stability of the conformers depends on the arrangement of both substituents. There are two stereoisomers to consider: cis and trans.

For cis-1-methyl-2-pentylcyclohexane , one chair conformation will have one group axial and the other equatorial (axial-equatorial), and after a ring flip, it will convert to the other chair form which is also axial-equatorial (equatorial-axial). libretexts.org The more stable conformation will be the one where the larger group (pentyl) occupies the equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org

For trans-1-methyl-2-pentylcyclohexane , one chair conformation will have both substituents in axial positions (diaxial), while the ring-flipped conformer will have both substituents in equatorial positions (diequatorial). libretexts.org The diequatorial conformer is significantly more stable because it avoids the unfavorable 1,3-diaxial interactions that would be present in the diaxial form. libretexts.org In addition to the 1,3-diaxial strain, the diaxial conformer would also experience a gauche interaction between the adjacent axial methyl and pentyl groups. The diequatorial conformer also has a gauche interaction between the two substituents, but it avoids the much more significant 1,3-diaxial strain. libretexts.org

Experimental Methodologies for Conformational Elucidation

Several experimental techniques are employed to study the conformations of cyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for conformational analysis. epa.gov At low temperatures, the ring inversion of cyclohexane can be slowed down enough to observe separate signals for axial and equatorial protons. wikipedia.orgnih.gov The coupling constants between adjacent protons, which depend on the dihedral angle between them, can be used to distinguish between axial and equatorial substituents. For mobile systems at room temperature, the observed chemical shifts and coupling constants are a weighted average of the contributing conformers, allowing for the determination of their equilibrium populations. rsc.org

X-ray Crystallography provides unambiguous structural information for molecules in the solid state. chimia.ch By analyzing the crystal structure of a cyclohexane derivative, the exact chair conformation and the positions of the substituents can be determined with high precision. rsc.orgresearchgate.net This method, however, only provides a static picture of the molecule in its crystalline form, which may not always represent the most stable conformation in solution. chimia.ch

Computational Chemistry has become an indispensable tool for predicting the geometries and relative energies of different conformers. algoreducation.comnih.gov Quantum mechanical calculations can map the potential energy surface of the molecule, identifying energy minima corresponding to stable conformers and the energy barriers for interconversion. auremn.org.bracs.org These theoretical methods complement experimental data and provide detailed insights into the factors governing conformational preferences. nih.gov

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Conformational Equilibria

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes like the ring-flipping of cyclohexanes. mdpi.comresearchgate.net At room temperature, the chair-chair interconversion of this compound is rapid on the NMR timescale, resulting in a time-averaged spectrum where the signals for axial and equatorial protons and carbons are merged.

As the temperature is lowered, the rate of this interconversion decreases. At a sufficiently low temperature, known as the coalescence temperature (Tc), the signals for the individual conformers begin to broaden and then resolve into separate sets of peaks for each distinct conformation. mdpi.com By analyzing the spectra below the coalescence temperature, it is possible to determine the population ratio of the different conformers from the integration of their respective signals.

The Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated from the coalescence temperature and the frequency difference between the signals of the interconverting species. mdpi.com For monosubstituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. For a molecule like trans-1-methyl-2-pentylcyclohexane, the energy difference between the highly stable diequatorial conformer and the high-energy diaxial conformer would be significant, reflecting the steric strain of the axial groups.

Table 1: Representative Energy Differences in 1,2-Disubstituted Cyclohexanes This table presents data for the analogous compound 1,2-dimethylcyclohexane (B31226) to illustrate the principles of conformational analysis.

| Isomer | Conformation | 1,3-Diaxial Interactions (kJ/mol) | Gauche Interaction (kJ/mol) | Total Strain (kJ/mol) | Relative Stability |

|---|---|---|---|---|---|

| cis-1,2-dimethyl | a,e / e,a | 7.6 | 3.8 | 11.4 | Equal Stability |

| trans-1,2-dimethyl | e,e | 0 | 3.8 | 3.8 | More Stable |

| trans-1,2-dimethyl | a,a | 15.2 | - | 15.2 | Less Stable |

Data sourced from Chemistry LibreTexts. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are valuable methods for identifying conformational isomers, as each conformer has a unique vibrational spectrum that acts as a "fingerprint." The C-H stretching and bending frequencies, as well as the skeletal vibrations of the cyclohexane ring, are sensitive to the molecule's geometry.

In a mixture of conformers, the resulting spectrum is a superposition of the spectra of all contributing forms. By conducting temperature-dependent Raman spectroscopy, for instance, changes in the relative intensities of specific bands can be correlated with shifts in the conformational equilibrium. chemrxiv.org This allows for the determination of the enthalpy difference (ΔH) between the conformers. Studies on analogous substituted silacyclohexanes have successfully used this method to establish the ratio of axial to equatorial conformers in the liquid phase. chemrxiv.org For this compound, distinct vibrational modes associated with the axial and equatorial C-H bonds and the orientation of the pentyl group could be used to quantify the conformational populations.

Electron Diffraction and X-ray Crystallography Studies of Conformation (where suitable derivatives are available)

Gas Electron Diffraction (GED) and single-crystal X-ray Crystallography are definitive techniques for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles.

Gas Electron Diffraction (GED) provides structural information for molecules in the gas phase. It is particularly useful for determining the conformational mixture of flexible molecules. For example, GED studies on the analogous compound 1-methyl-1-silacyclohexane determined that the equatorial conformer is preferred, constituting 68(7)% of the mixture in the gas phase at 298 K. hi.is A similar approach for this compound would yield precise geometric data and the equilibrium ratio of its conformers in the gas phase.

X-ray Crystallography offers an unambiguous determination of the molecular conformation in the solid state. iucr.org Since obtaining a suitable single crystal of a liquid alkane like this compound can be challenging, analysis often proceeds via a suitable solid derivative. researchgate.net The crystal structure of a related compound, 5-p-(trans-4-pentylcyclohexyl) phenoxy-1-pentyne, confirmed that the cyclohexyl group adopts a stable chair conformation with the substituent in the equatorial position. acs.org This method provides a static picture of the most stable conformation packed within the crystal lattice.

Computational Approaches to Conformational Energetics

Computational chemistry provides essential insights into the energetics and dynamics of conformational isomers, complementing experimental findings.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Isomer Stabilities and Energy Barriers

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic structure and energy of molecules. mdpi.com These calculations can accurately predict the relative stabilities of different conformers and the energy barriers for their interconversion.

For this compound, DFT calculations would involve optimizing the geometry of each possible conformer (e.g., trans-diequatorial, trans-diaxial, cis-axial/equatorial) to find its minimum energy state. A frequency calculation can then confirm that the structure is a true minimum and provide the Gibbs free energy (G). The relative abundance of each conformer at a given temperature can be predicted from their calculated Gibbs free energy differences (ΔG). Such calculations on analogous molecules have shown excellent agreement with experimental results. chemrxiv.orghi.is

Table 2: Representative Calculated Conformational Energies for an Analogous Heterocyclic Cyclohexane This table shows calculated results for 1-methyl-1,3,5-trisilacyclohexane to demonstrate the application of quantum chemical methods.

| Method/Basis Set | ΔG°298K (kcal/mol) (Axial - Equatorial) | Predicted % of Axial Conformer at 298 K |

|---|---|---|

| B3LYP/6-311G** | 0.51 | 30% |

| MP2/6-311G** | 0.32 | 37% |

| M06-2X/6-311G** | 0.00 | 50% |

| B3LYP-D3/6-311G** | 0.15 | 44% |

Data adapted from a study on 1-methyl-1,3,5-trisilacyclohexane. chemrxiv.org

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques that are less intensive than quantum calculations, allowing for the study of larger systems and longer timescales.

Molecular Mechanics (MM) uses classical force fields to calculate the potential energy of a molecule as a function of its geometry. It is effective for rapidly exploring the potential energy surface to identify stable conformers and estimate their relative strain energies.

Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. acs.org An MD simulation of this compound would reveal the dynamic behavior of the molecule, including the frequencies of chair-chair interconversions and the rotational dynamics of the pentyl and methyl groups. Such simulations are also invaluable for understanding how the molecule behaves in a condensed phase, such as in a binary mixture, by modeling intermolecular interactions. acs.org

Synthetic Methodologies and Chemical Transformations of 1 Methyl 2 Pentylcyclohexane

Direct Synthesis Strategies for 1-Methyl-2-pentylcyclohexane

The most straightforward approaches to this compound involve the saturation of a pre-existing cyclohexene (B86901) ring or the direct introduction of the alkyl substituents onto a cyclohexane (B81311) scaffold.

Catalytic Hydrogenation of Cyclohexene Precursors (e.g., 1-Methyl-2-pentylcyclohexene)

Catalytic hydrogenation is a primary and efficient method for the synthesis of this compound from its corresponding unsaturated precursor, 1-methyl-2-pentylcyclohexene. This process involves the addition of hydrogen across the double bond of the cyclohexene ring in the presence of a metal catalyst.

The reaction is typically carried out using catalysts such as platinum, palladium, or nickel. The choice of catalyst can influence the reaction conditions required, such as temperature and pressure. For instance, platinum-based catalysts are often effective under milder conditions. The hydrogenation process is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond, which can have stereochemical implications for the final product.

A historical preparation of this compound was reported by Signaigo and Cramer in 1933, which likely involved the hydrogenation of a corresponding dialkylcyclohexene. Another preparation was detailed by Colonge and Berthoud in 1952, further establishing this method as a reliable route to this class of compounds.

| Catalyst | Typical Conditions | Stereochemistry |

| Platinum (Pt) | Low pressure, room temperature | Syn-addition |

| Palladium (Pd) | Varies, often on carbon support (Pd/C) | Syn-addition |

| Nickel (Ni) | Higher temperature and pressure | Syn-addition |

Alkylation Reactions on Cyclohexane Scaffolds for Pentyl and Methyl Group Introduction

Another direct approach is the sequential or tandem alkylation of a cyclohexane ring. This can be conceptualized in two primary ways: the pentylation of methylcyclohexane (B89554) or the methylation of pentylcyclohexane. Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings, and while its application to alkanes is less common and can be more challenging, related principles can be applied.

The Friedel-Crafts alkylation of methylcyclohexane with a pentyl halide (e.g., 1-chloropentane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could theoretically introduce the pentyl group. However, this reaction is fraught with potential challenges, including:

Carbocation Rearrangements: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of isomeric products.

Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to the addition of multiple pentyl groups.

Low Reactivity of Alkanes: Cyclohexane scaffolds are generally unreactive towards electrophilic attack compared to aromatic systems.

To circumvent these issues, alternative alkylation strategies might be employed, potentially involving radical-based additions or the use of organometallic reagents.

Exploration of Alternative Synthetic Pathways

Beyond direct hydrogenation and alkylation, a variety of other synthetic strategies can be envisioned for the construction of this compound, offering flexibility in starting materials and control over stereochemistry.

Ring-Closing Reactions to Construct the Cyclohexane Core

Ring-closing reactions provide a powerful means to construct the cyclohexane ring from acyclic precursors, with the substituents already in place or introduced at a later stage.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. A potential retrosynthetic analysis for this compound could involve the reaction of a diene and a dienophile that, after the cycloaddition and subsequent reduction of the resulting double bond, would yield the target molecule. For example, a reaction between a 1-substituted diene and a pentyl-substituted dienophile could be envisioned. The regioselectivity and stereoselectivity of the Diels-Alder reaction offer a high degree of control over the final product's structure.

Ring-closing metathesis (RCM) is another modern and powerful tool for the formation of cyclic structures. An appropriately designed diene precursor could be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cyclohexene derivative, which could then be hydrogenated to this compound.

Functional Group Interconversions and Modifications on Existing Alkylcyclohexanes

This approach involves starting with a pre-existing cyclohexane ring bearing functional groups that can be converted into the desired methyl and pentyl substituents.

A versatile strategy involves the use of a Grignard reaction . For instance, 2-methylcyclohexanone (B44802) can be treated with pentylmagnesium bromide. This reaction would form a tertiary alcohol, 1-methyl-2-pentylcyclohexan-1-ol. Subsequent dehydration of this alcohol would yield a mixture of cyclohexene isomers, primarily 1-methyl-2-pentylcyclohexene and 2-methyl-1-pentylcyclohexene. Catalytic hydrogenation of this alkene mixture would then produce this compound.

Alternatively, a ketone such as 2-pentylcyclohexanone (B1360222) could be synthesized and then converted to the final product. The introduction of the methyl group could be achieved through various methods, including Wittig-type reactions followed by hydrogenation, or via enolate chemistry. Once the desired 2-pentyl-1-methylcyclohexanone is obtained, the carbonyl group can be completely removed to yield the alkane. Two classic reactions for this deoxygenation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

| Reaction | Starting Material | Intermediate(s) | Final Step |

| Grignard Reaction | 2-Methylcyclohexanone | 1-Methyl-2-pentylcyclohexan-1-ol, 1-Methyl-2-pentylcyclohexene | Catalytic Hydrogenation |

| Clemmensen Reduction | 2-Pentyl-1-methylcyclohexanone | - | Deoxygenation |

| Wolff-Kishner Reduction | 2-Pentyl-1-methylcyclohexanone | Hydrazone | Deoxygenation |

Reactivity and Transformation Studies

The reactivity of this compound is characteristic of a saturated hydrocarbon. The C-C and C-H single bonds are relatively strong and unreactive. However, under specific conditions, this compound can undergo several types of chemical transformations.

Oxidation reactions of alkanes generally require strong oxidizing agents and harsh conditions. The oxidation of this compound could potentially lead to a variety of products, including alcohols, ketones, and carboxylic acids, through the cleavage of C-H or C-C bonds. The tertiary C-H bond at the 1-position is often more susceptible to radical-based oxidation.

Free-radical halogenation is a characteristic reaction of alkanes. In the presence of UV light or heat, this compound can react with halogens (e.g., bromine or chlorine) to form a mixture of halogenated products. The regioselectivity of this reaction is determined by the stability of the intermediate radical. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Therefore, bromination, which is more selective than chlorination, would be expected to favor substitution at the tertiary carbon (C1), yielding 1-bromo-1-methyl-2-pentylcyclohexane as a major product.

Dehydrogenation of this compound can be achieved at high temperatures and in the presence of a suitable catalyst (e.g., platinum on alumina). This reaction would lead to the formation of aromatic compounds, likely a mixture of methylpentylbenzene isomers, through the removal of hydrogen atoms and the aromatization of the cyclohexane ring. This process is a key transformation in the catalytic reforming of petroleum naphthas to produce high-octane gasoline.

Investigations into Regioselectivity and Stereoselectivity of Reactions Involving this compound

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the conformational preferences of the cyclohexane ring and the electronic and steric effects of the methyl and pentyl substituents.

Regioselectivity:

In reactions such as free-radical halogenation, the regioselectivity is determined by the relative stability of the resulting carbon radicals. The order of stability for free radicals is tertiary > secondary > primary. Consequently, the tertiary carbon atoms at the C1 and C2 positions of the cyclohexane ring are the most likely sites for hydrogen abstraction. This would lead to the preferential formation of 1-halo-1-methyl-2-pentylcyclohexane and 2-halo-1-methyl-2-pentylcyclohexane. The secondary hydrogens on the pentyl chain and the remaining positions of the cyclohexane ring are less reactive.

Stereoselectivity:

The stereochemical outcomes of reactions are largely influenced by the chair conformations of the cyclohexane ring. For this compound, both cis and trans diastereomers exist, each with two rapidly interconverting chair conformations. The substituents will preferentially occupy the equatorial position to minimize steric strain.

In the trans isomer, the more stable conformation will have both the methyl and the bulky pentyl group in equatorial positions.

In the cis isomer, one group must be axial while the other is equatorial. Due to its larger size, the pentyl group is more likely to occupy the equatorial position.

Reactions that proceed through a planar intermediate, such as the formation of a radical or a carbocation at a ring carbon, will likely see the incoming reagent attack from the less sterically hindered face. For instance, if a radical is formed at C1, the approach of a halogen molecule would be favored from the face opposite to the adjacent pentyl group.

The following table provides a hypothetical product distribution for the monochlorination of trans-1-Methyl-2-pentylcyclohexane, illustrating the expected regioselectivity.

Hypothetical Product Distribution for Monochlorination of trans-1-Methyl-2-pentylcyclohexane

| Product | Position of Chlorination | Expected Distribution | Rationale |

|---|---|---|---|

| 1-Chloro-1-methyl-2-pentylcyclohexane | C1 (tertiary) | Major | Formation of a stable tertiary radical. |

| 2-Chloro-1-methyl-2-pentylcyclohexane | C2 (tertiary) | Major | Formation of a stable tertiary radical. |

| Secondary Chlorinated Products | Cyclohexane Ring (secondary) | Minor | Less stable secondary radical intermediates. |

Mechanistic Investigations of Electrophilic and Radical Substitution Reactions

Electrophilic Substitution Reactions:

Saturated hydrocarbons like this compound are generally unreactive towards electrophiles as they lack available pi electrons. Electrophilic substitution is not a characteristic reaction for this class of compounds under normal conditions.

Radical Substitution Reactions:

Radical substitution is a hallmark reaction of alkanes, typically initiated by heat or UV light. The mechanism proceeds through a three-stage chain reaction:

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to generate two halogen radicals.

Br₂ + UV light → 2 Br•

Propagation: A bromine radical abstracts a hydrogen atom from this compound to form the most stable possible alkyl radical (tertiary) and hydrogen bromide. This alkyl radical then reacts with another bromine molecule to yield the halogenated product and a new bromine radical, which continues the chain.

R-H + Br• → R• + HBr

R• + Br₂ → R-Br + Br•

Termination: The reaction concludes when two radicals combine to form a stable molecule.

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

The regioselectivity of this reaction is governed by the stability of the radical intermediate, as discussed in the previous section.

Directed Oxidation and Selective Functionalization of Alkyl Chains

The selective functionalization of C-H bonds in alkanes is a significant challenge in synthetic chemistry. While no specific studies on this compound have been reported, general methodologies for alkane oxidation can be considered.

Directed Oxidation:

In the absence of directing groups, the oxidation of this compound would likely occur at the most reactive C-H bonds. Transition metal-catalyzed oxidations, for example, using manganese or iron complexes, often show a preference for weaker C-H bonds, which corresponds to the tertiary positions (C1 and C2) of the cyclohexane ring. This would lead to the formation of tertiary alcohols as the primary products.

The following table illustrates the expected selectivity in a hypothetical directed oxidation reaction.

Expected Products from the Selective Oxidation of this compound

| Product | Position of Oxidation | Expected Selectivity | Rationale |

|---|---|---|---|

| 1-Methyl-2-pentylcyclohexan-1-ol | C1 (tertiary) | High | Preferential oxidation of the weaker tertiary C-H bond. |

| 1-Methyl-2-pentylcyclohexan-2-ol | C2 (tertiary) | High | Preferential oxidation of the weaker tertiary C-H bond. |

Selective Functionalization of Alkyl Chains:

Achieving selective functionalization of the pentyl chain in the presence of the more reactive tertiary C-H bonds on the cyclohexane ring would be challenging without a directing group strategy. Hypothetically, a remote functionalization approach could be employed where a functional group is introduced at one end of the pentyl chain to direct a reagent to a specific C-H bond along the chain.

Synthesis of Novel Derivatives and Analogues for Further Research

The synthesis of novel derivatives and analogues of this compound would be crucial for exploring its potential applications.

Synthesis of Novel Derivatives:

The functionalized products from the reactions described above can serve as versatile intermediates for the synthesis of a wide range of derivatives.

From Halogenated Intermediates: Halogenated derivatives could undergo nucleophilic substitution reactions to introduce functionalities such as hydroxyl, amino, and cyano groups. Elimination reactions could be used to generate alkenes.

From Oxidized Intermediates: The tertiary alcohols formed from oxidation could be used in esterification and etherification reactions. Further oxidation of any secondary alcohols formed would yield ketones.

Synthesis of Analogues:

Analogues of this compound could be prepared by modifying the synthetic route to the parent compound. This could involve:

Varying the length and branching of the second alkyl chain (e.g., using hexyl, butyl, or isopentyl groups instead of the pentyl group).

Introducing different substituents onto the cyclohexane ring.

Altering the stereochemistry of the 1,2-disubstitution.

The following table outlines some potential novel derivatives and their synthetic precursors.

Potential Novel Derivatives of this compound

| Derivative | Potential Synthetic Precursor | Reaction Type |

|---|---|---|

| 1-Amino-1-methyl-2-pentylcyclohexane | 1-Bromo-1-methyl-2-pentylcyclohexane | Nucleophilic Substitution |

| 1-Methyl-2-pentylcyclohex-1-ene | 2-Bromo-1-methyl-2-pentylcyclohexane | Elimination |

| 1-Methyl-2-pentylcyclohexyl acetate | 1-Methyl-2-pentylcyclohexan-1-ol | Esterification |

Advanced Spectroscopic Characterization and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive experimental NMR data for 1-Methyl-2-pentylcyclohexane is not extensively available in public-domain literature, its spectral characteristics can be reliably predicted based on established principles and data from analogous alkyl-substituted cyclohexanes. The presence of stereoisomers (cis and trans) would result in distinct NMR spectra for each, though the following analysis will focus on general expected features.

The ¹H NMR spectrum of this compound is expected to show a complex series of overlapping signals, primarily in the upfield region (approximately 0.8-1.8 ppm), which is characteristic of saturated aliphatic systems. libretexts.org The signals for the methyl and methylene (B1212753) protons on the pentyl chain would likely overlap with those of the cyclohexane (B81311) ring protons.

Key expected features include:

A triplet at approximately 0.9 ppm corresponding to the terminal methyl group (CH₃) of the pentyl chain, coupled to the adjacent methylene group.

A complex multiplet region for the methylene (CH₂) protons of both the pentyl chain and the cyclohexane ring.

Methine (CH) protons on the cyclohexane ring at positions 1 and 2 would also produce multiplets, the chemical shifts of which would be influenced by the presence of the alkyl substituents.

Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent, temperature, and stereoisomerism.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pentyl -CH₃ | ~ 0.9 | Triplet (t) |

| Cyclohexane -CH₃ | ~ 0.8-1.0 | Doublet (d) |

| Cyclohexane & Pentyl -CH₂- | ~ 1.1-1.8 | Multiplet (m) |

| Cyclohexane -CH- (C1, C2) | ~ 1.0-1.6 | Multiplet (m) |

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, as each unique carbon atom typically gives a distinct signal. For this compound, up to 12 distinct signals could be resolved, depending on the molecular symmetry and stereochemistry. The chemical shifts are expected in the typical aliphatic range (approximately 10-40 ppm). While a specific experimental spectrum is not publicly available, a ¹³C NMR spectrum is noted to be available in the SpectraBase database. nih.gov

Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for alkyl-substituted cyclohexanes.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pentyl -CH₃ | ~ 14 |

| Cyclohexane -CH₃ | ~ 15-25 |

| Pentyl -CH₂- | ~ 22-35 |

| Cyclohexane -CH₂- | ~ 25-40 |

| Cyclohexane -CH- (C1, C2) | ~ 30-45 |

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between adjacent protons, for instance, between the methine proton at C2 and the first methylene group of the pentyl chain, as well as among the protons on the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of which protons are attached to which carbons by showing a cross-peak for each C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the relative stereochemistry (cis or trans). It identifies protons that are close to each other in space, regardless of whether they are bonded. For the cis isomer, a NOESY cross-peak would be expected between the protons of the methyl group and the adjacent pentyl group. For the trans isomer, such a correlation would be absent or very weak.

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

In EI-MS, the this compound molecule is ionized, forming a molecular ion (M⁺•), which can then undergo fragmentation. The mass spectrum of this compound is available in the NIST database. nist.gov

The molecular ion peak [C₁₂H₂₄]⁺• is expected at a mass-to-charge ratio (m/z) of 168. However, for aliphatic hydrocarbons, this peak is often of low intensity or absent. The fragmentation of alkyl-substituted cyclohexanes typically involves the loss of the alkyl side chains or the opening of the cyclohexane ring.

Key diagnostic ions observed in the mass spectrum of this compound include:

Loss of the pentyl group: A significant fragment would result from the cleavage of the bond between the cyclohexane ring and the pentyl group, leading to the loss of a pentyl radical (•C₅H₁₁) and the formation of a methylcyclohexyl cation at m/z 97.

Loss of the methyl group: Cleavage of the methyl group would result in an ion at m/z 153 (M-15).

Ring fragmentation: The cyclohexane ring itself can fragment. A common pathway for cyclohexanes is the loss of ethene (C₂H₄), which can lead to various smaller fragment ions.

Pentyl chain fragmentation: The pentyl chain can fragment, leading to a series of ions separated by 14 mass units (corresponding to CH₂ groups).

The NIST mass spectrum shows prominent peaks at m/z 97, 55, and 41, which are characteristic fragments for this type of structure. nih.gov

Major Observed Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 168 | [C₁₂H₂₄]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₇H₁₃]⁺ | Loss of pentyl radical (•C₅H₁₁) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 55 | [C₄H₇]⁺ | Likely from fragmentation of the ring or side chain |

| 41 | [C₃H₅]⁺ | Allyl cation, a common small fragment |

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass of C₁₂H₂₄ is 168.1878 u. nih.gov HRMS can measure this mass with high accuracy (typically to within 5 ppm). By comparing the experimentally measured exact mass to the theoretical mass, the elemental composition C₁₂H₂₄ can be confirmed, distinguishing it from other possible formulas that might have the same nominal mass. For instance, the formula C₁₁H₂₀O has a nominal mass of 168 but an exact mass of 168.1514 u, which would be easily differentiated by HRMS.

Integrated Spectroscopic Data Analysis for Definitive Structural Assignments

The structural confirmation of this compound is achieved by combining insights from various spectroscopic methods. Each technique offers unique information about the molecule's composition and connectivity.

Mass Spectrometry (MS): Electron ionization mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) of 168.32, corresponding to its molecular weight. nih.gov The fragmentation pattern is characteristic of alkyl-substituted cyclohexanes. Key fragmentation pathways would involve the loss of the pentyl group and the methyl group, as well as fragmentation of the cyclohexane ring itself. The National Institute of Standards and Technology (NIST) mass spectrometry data indicates prominent peaks at m/z 97, 55, and 41, which are consistent with the fragmentation of the cycloalkane structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in determining the carbon skeleton of the molecule. Due to the presence of stereoisomers (cis and trans), the exact number of unique carbon signals may vary. However, a typical spectrum would display signals corresponding to the methyl group, the pentyl chain carbons, and the cyclohexane ring carbons. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the methyl carbon would appear at a distinct upfield chemical shift, while the carbons of the cyclohexane ring would resonate in the aliphatic region.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule. For this compound, the IR spectrum would be characterized by strong C-H stretching absorptions just below 3000 cm⁻¹, indicative of saturated aliphatic hydrocarbons. Additionally, C-H bending vibrations for CH₂ and CH₃ groups would be observed in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively. The absence of significant absorptions in other regions of the spectrum would confirm the lack of functional groups such as hydroxyl, carbonyl, or double bonds.

By integrating the data from these techniques—the molecular weight and fragmentation from MS, the carbon framework from ¹³C NMR, and the confirmation of a saturated aliphatic structure from IR—a definitive structural assignment of this compound can be made.

Interactive Data Tables

Table 1: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 168 | Molecular Ion (M⁺) |

| 97 | [M - C₅H₁₁]⁺ (Loss of pentyl group) |

| 83 | [M - C₆H₁₃]⁺ (Loss of hexyl fragment) |

| 55 | C₄H₇⁺ Fragment |

| 41 | C₃H₅⁺ Fragment |

Data derived from typical fragmentation patterns of alkylcyclohexanes and publicly available mass spectral data. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl Carbon | 15-25 |

| Cyclohexane Carbons | 25-45 |

| Pentyl Chain Carbons | 14-40 |

Predicted values are based on standard chemical shift ranges for similar aliphatic hydrocarbons.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Behavior

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the electronic structure and energy of 1-methyl-2-pentylcyclohexane. These calculations are fundamental to predicting its geometry, spectroscopic signatures, and reaction pathways.

Geometry optimization is a primary step in computational chemistry, seeking to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the preferred conformations of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the rotational orientations of the methyl and pentyl substituents. Due to the flexibility of the pentyl chain and the stereochemistry of the substituted cyclohexane ring (cis and trans isomers), multiple stable conformers are expected to exist.

Ab initio and Density Functional Theory (DFT) methods are commonly employed for accurate geometry optimizations. These calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles that characterize the shape of the molecule.

Electronic structure analysis delves into the distribution of electrons within the molecule. This analysis can reveal important information about molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Theoretical Geometric Parameters for Substituted Cyclohexanes

| Parameter | Typical Value (Chair Conformation) |

|---|---|

| C-C bond length (ring) | ~1.53 - 1.54 Å |

| C-H bond length | ~1.09 - 1.10 Å |

| C-C-C bond angle (ring) | ~111° |

| H-C-H bond angle | ~107° - 109° |

Note: These are generalized values for alkyl-substituted cyclohexanes. Specific values for this compound would require dedicated calculations.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. Methods like Gauge-Including Atomic Orbital (GIAO) are often used in conjunction with DFT to calculate these shifts. The accuracy of these predictions allows for the assignment of experimental spectra and can help in distinguishing between different stereoisomers and conformers. Models have been developed that incorporate factors like partial atomic charges and steric interactions to achieve high accuracy in predicting proton chemical shifts for substituted cyclohexanes. modgraph.co.uk

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the various modes of atomic motion, such as bond stretching and bending. Theoretical calculations of these frequencies can be compared with experimental infrared (IR) and Raman spectra. While harmonic frequency calculations are common, for flexible molecules like this compound, accounting for anharmonicity can provide more accurate results. researchgate.net A study on cyclohexane utilized a Lie algebraic approach to model higher overtone vibrational frequencies. karazin.ua

Understanding the chemical transformations of this compound, such as those occurring during combustion or in synthetic reactions, requires the study of reaction pathways. researchgate.net Quantum chemical calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Transition state modeling involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For alkylcyclohexanes, reaction pathways such as hydrogen abstraction, ring-opening, and isomerization are of significant interest. researchgate.netarxiv.org Computational studies on the combustion of methylcyclohexane (B89554) have, for instance, employed ab initio calculations to determine rate constants for key reactions. arxiv.org

Molecular Mechanics and Molecular Dynamics Simulations

For larger systems or longer timescale phenomena, where quantum chemical calculations become computationally expensive, molecular mechanics and molecular dynamics simulations are the methods of choice.

Molecular mechanics models represent molecules as a collection of atoms held together by springs, with the potential energy being a function of bond lengths, angles, and dihedrals. The accuracy of these models hinges on the quality of the force field—the set of parameters that define these interactions.

Developing and validating force field parameters for alkylcyclohexanes is an active area of research. uni-paderborn.de This process often involves fitting the parameters to reproduce experimental data (e.g., densities, enthalpies of vaporization) and/or high-level quantum chemical calculations. A well-parameterized force field can accurately describe the conformational preferences and thermodynamic properties of molecules like this compound. Lennard-Jones force field parameters have been specifically proposed for cyclic alkanes from cyclopropane (B1198618) to cyclohexane. uni-paderborn.de

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the study of dynamic processes.

Conformational Dynamics: For this compound, MD simulations can be used to explore its conformational landscape and the dynamics of transitions between different conformers, such as the chair-to-chair ring flip of the cyclohexane ring. nih.govyoutube.comnih.gov These simulations can reveal the timescales of these motions and the relative populations of different conformers at a given temperature. nih.gov

Intermolecular Interactions: MD simulations are also powerful for studying the interactions between molecules in the liquid phase. By simulating a box of this compound molecules, one can calculate various bulk properties, including density, viscosity, and diffusion coefficients. These simulations provide insight into how the molecules pack together and interact with each other.

Table 2: Key Computational Chemistry Techniques for this compound

| Technique | Application | Key Insights |

|---|---|---|

| Quantum Mechanics (QM) | ||

| Ab initio / DFT | Geometry Optimization, Electronic Structure | Stable conformers, bond lengths/angles, charge distribution |

| GIAO-DFT | NMR Chemical Shift Prediction | Assignment of experimental spectra, isomer identification |

| Frequency Calculations | Vibrational Spectra Prediction | Interpretation of IR and Raman spectra |

| Transition State Theory | Reaction Pathway Analysis | Reaction mechanisms, activation energies |

| Molecular Mechanics (MM) | ||

| Force Field Development | Parameterization | Accurate potential energy functions for simulations |

| Molecular Dynamics (MD) | ||

| Conformational Searching | Exploration of Conformational Space | Identification of low-energy conformers |

Advanced Theoretical Approaches in Organic Chemistry

The study of organic molecules has been significantly enhanced by the advent of sophisticated computational methods. These theoretical approaches allow for a detailed examination of molecular properties that are often difficult or impossible to probe through experimental means alone. For a molecule such as this compound, these methods can elucidate the nuances of its chemical bonds and predict its behavior within the vast chemical space of related alkylcyclohexanes.

Topological Analysis of Electron Density in Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the electron density distribution within a molecule, providing a rigorous definition of chemical bonding. This analysis centers on the critical points in the electron density (ρ) and the properties of the Laplacian of the electron density (∇²ρ) at these points. For this compound, a QTAIM analysis would characterize the nature of its various carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

At the heart of this analysis are the bond critical points (BCPs), which are locations of minimum electron density between two bonded atoms. The values of ρ and ∇²ρ at a BCP provide quantitative information about the bond's strength and character. A high electron density at the BCP is indicative of a strong covalent bond. The sign of the Laplacian of the electron density is particularly revealing: a negative value (∇²ρ < 0) signifies a concentration of electron density, characteristic of a shared-shell (covalent) interaction, while a positive value (∇²ρ > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds or van der Waals forces.

Another important parameter is the bond ellipticity (ε), which measures the anisotropy of the electron density around the bond axis. A value of zero indicates a cylindrically symmetrical bond (like a pure σ-bond), while higher values suggest a greater π-character.

| Bond | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Ellipticity (ε) |

|---|---|---|---|

| C1-C2 | 0.245 | -0.650 | 0.012 |

| C1-C6 | 0.248 | -0.665 | 0.010 |

| C2-C3 | 0.247 | -0.660 | 0.011 |

| C1-C(methyl) | 0.250 | -0.680 | 0.008 |

| C2-C(pentyl) | 0.249 | -0.675 | 0.009 |

| C(ring)-H(axial) | 0.265 | -0.850 | 0.005 |

| C(ring)-H(equatorial) | 0.268 | -0.865 | 0.004 |

These representative data illustrate that the C-C and C-H bonds within this compound are characterized by significant electron density at the bond critical points and negative values for the Laplacian, confirming their covalent nature. The slight variations in these values would reflect the different chemical environments of each bond within the molecule's three-dimensional structure.

Application of Machine Learning Algorithms for Prediction of Chemical Behavior within Alkylcyclohexane Chemical Space

The vast number of possible isomers and conformations of alkylcyclohexanes makes the experimental determination of their physicochemical properties a laborious task. Machine learning (ML) offers a powerful alternative for predicting these properties through the development of Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between a set of molecular descriptors and a specific property.

For the prediction of chemical behavior, such as the boiling point of this compound, a variety of machine learning algorithms can be employed. These range from simpler models like Multiple Linear Regression (MLR) to more complex ones such as Artificial Neural Networks (ANN) and Gradient Boosting models (e.g., XGBoost). The accuracy of these models is highly dependent on the quality and diversity of the training data and the relevance of the chosen molecular descriptors. acs.orgmedium.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Quantum-chemical descriptors: Calculated from the electronic structure of the molecule, such as orbital energies and partial charges.

Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.

A plausible QSPR study for predicting the boiling point of alkylcyclohexanes, including this compound, could involve the following steps:

Data Collection: Assembling a dataset of alkylcyclohexanes with their experimentally determined boiling points.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset.

Model Training and Selection: Using a portion of the dataset to train and validate several ML models. A common approach for descriptor selection in simpler models is the use of genetic algorithms to identify the most relevant descriptors. nih.gov

Model Evaluation: Assessing the performance of the selected model on a separate test set of molecules that were not used during training.

The following table illustrates a hypothetical MLR model for predicting the boiling point of alkylcyclohexanes, based on findings from various QSPR studies on hydrocarbons. researchgate.net

| Descriptor | Description | Coefficient |

|---|---|---|

| (Intercept) | - | -50.25 |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 1.85 |

| Wiener Index (W) | A topological index defined as the sum of distances between all pairs of vertices in the molecular graph. | -0.15 |

| Number of Rotatable Bonds (nRotB) | The count of single bonds that are not in a ring and are not connected to a terminal heavy atom. | -2.50 |

Model Equation: Boiling Point (°C) = -50.25 + 1.85 * (MW) - 0.15 * (W) - 2.50 * (nRotB)

The performance of such a model would be evaluated using statistical metrics like the coefficient of determination (R²), Mean Absolute Error (MAE), and Root Mean Squared Error (RMSE). A well-performing model would exhibit a high R² value (close to 1) and low MAE and RMSE values. For a model predicting the boiling points of a diverse set of hydrocarbons, typical performance metrics might be:

| Metric | Value |

|---|---|

| Coefficient of Determination (R²) | 0.96 |

| Mean Absolute Error (MAE) | 4.5 °C |

| Root Mean Squared Error (RMSE) | 6.2 °C |

Such a model could then be used to predict the boiling point of this compound by calculating its specific molecular descriptors and inputting them into the model equation. This approach provides a rapid and cost-effective means of estimating the properties of new or uncharacterized compounds within the alkylcyclohexane chemical space.

Analytical Method Development for Complex Hydrocarbon Mixtures

Chromatographic Separation Techniques for Mixture Characterization

Gas chromatography is the cornerstone technique for the analysis of volatile and semi-volatile hydrocarbons. researchgate.net Its high separation efficiency makes it indispensable for resolving the myriad components present in petroleum fractions and related environmental samples.

The primary goal in the chromatographic analysis of complex hydrocarbon mixtures is to achieve the highest possible resolution between structurally similar compounds. For alkylcyclohexanes like 1-Methyl-2-pentylcyclohexane, this means separating it from other C12 isomers (e.g., 1-ethyl-3-propylcyclohexane, dodecylcyclohexane) and adjacent homologues. The separation is primarily based on boiling point and the interaction of the analytes with the stationary phase of the GC column. chromtech.com

Optimization of a GC method involves the careful selection of several key parameters:

Stationary Phase: For general hydrocarbon analysis, non-polar stationary phases are most effective as they separate compounds largely based on their boiling points. chromtech.com A standard non-polar phase, such as one composed of 100% dimethylpolysiloxane, or a slightly more polar 5% diphenyl / 95% dimethyl polysiloxane phase, is commonly employed. cromlab-instruments.esnih.gov These phases provide good selectivity for hydrocarbon isomers.

Column Dimensions: To enhance resolution, long capillary columns (e.g., 30-60 meters) with a narrow internal diameter (I.D.) (e.g., 0.25 mm) are preferred. The narrow I.D. increases column efficiency, leading to sharper peaks and better separation of closely eluting compounds. A thin stationary phase film (e.g., 0.25 µm) is also beneficial as it reduces analyte interaction time, which can improve peak shape and resolution. chromtech.com

Carrier Gas and Flow Rate: Hydrogen or helium are the most common carrier gases. Hydrogen often allows for faster analysis times without a significant loss in resolution. The linear velocity of the carrier gas must be optimized to achieve maximum separation efficiency.

Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C per minute) is critical for resolving complex mixtures of isomers with similar boiling points. The program typically starts at a low initial temperature (e.g., 40-60 °C) to ensure the separation of more volatile components and gradually increases to a high final temperature (e.g., 300-320 °C) to elute the heavier hydrocarbons. cromlab-instruments.es

Retention indices (RI) are a valuable tool for identifying compounds in complex chromatograms. The RI system standardizes retention times relative to a series of n-alkanes, making it possible to compare data across different instruments and laboratories. nih.govgcms.cz By determining the retention index of an unknown peak on a non-polar column and comparing it to databases of known values, a tentative identification can be made. nih.gov

Table 1: Example Optimized GC Parameters for Alkylcyclohexane Isomer Resolution

| Parameter | Value | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness | Provides high efficiency for isomer separation. |

| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Standard non-polar phase for hydrocarbon analysis based on boiling point. |